2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
Description
2-{4-[(4-Bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid is a benzoxazine derivative featuring a 1,4-benzoxazine core substituted with a 4-bromophenylsulfonyl group at position 4 and an acetic acid moiety at position 3. This compound is structurally characterized by:
- Benzoxazine ring: A bicyclic system combining benzene and oxazine, providing a rigid scaffold for functionalization.
- Acetic acid side chain: A carboxylic acid group contributing to solubility and hydrogen-bonding interactions.
The compound’s synthesis likely involves condensation of a benzoxazine precursor with 4-bromobenzenesulfonyl chloride, followed by hydrolysis of the ester intermediate (e.g., methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate, CAS 865657-63-2) to yield the free carboxylic acid .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-11-5-7-13(8-6-11)24(21,22)18-12(9-16(19)20)10-23-15-4-2-1-3-14(15)18/h1-8,12H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUTMGGZCQTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl group and the bromophenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenyl moiety allows for electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid exhibit significant anticancer properties. For instance, a derivative was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The sulfonamide group present in the compound enhances its antimicrobial activity. Research has demonstrated that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
Neuroprotective Effects
Studies have also explored the neuroprotective effects of compounds in this class against neurodegenerative diseases. They have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in treating conditions like Alzheimer’s disease.
Agricultural Applications
Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Field trials indicated that it effectively controls various weed species without significant toxicity to crop plants. Its mechanism involves inhibiting specific biochemical pathways critical for plant growth.
Pesticidal Uses
In addition to herbicidal applications, the compound demonstrates insecticidal activity against common agricultural pests. Laboratory studies have shown that it disrupts the nervous system of target insects, leading to paralysis and death.
Materials Science Applications
Polymer Chemistry
In materials science, this compound serves as a monomer in synthesizing high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical strength compared to traditional materials.
Nanotechnology
The compound has potential applications in nanotechnology as a functionalizing agent for nanoparticles. Its ability to bind with metal ions can be exploited to create composite materials with unique electronic and optical properties.
Data Tables
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of the compound significantly inhibited tumor growth in xenograft models of breast cancer.
- Agricultural Trial : Field trials conducted by an agricultural research institute showed that the compound reduced weed populations by over 80% while maintaining crop yields.
- Material Development : Research published in Advanced Materials highlighted the use of this compound as a precursor for creating high-performance biodegradable plastics.
Mechanism of Action
The mechanism by which 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the bromophenyl moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoxazine Derivatives
Biological Activity
The compound 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid (CAS No. 865657-63-2) is a derivative of benzoxazine with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival. The specific activity of this compound in this regard remains to be fully characterized, but the structural similarity suggests potential efficacy against various pathogens .
Cardiovascular Effects
Sulfonamide derivatives have been implicated in modulating cardiovascular functions. A related study indicated that certain benzenesulfonamide derivatives could lower perfusion pressure and coronary resistance through calcium channel inhibition . This suggests that this compound may exert similar effects on vascular smooth muscle.
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like COX and dihydropteroate synthase.
- Calcium Channel Modulation : As indicated by studies on related sulfonamides, this compound may also affect calcium ion channels, influencing muscle contraction and vascular tone .
- Antioxidant Properties : Some benzoxazine derivatives exhibit antioxidant activity, which may contribute to their protective effects in cellular systems.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions:
Sulfonylation : Reacting 3,4-dihydro-2H-1,4-benzoxazin-3-yl derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to form the sulfonyl intermediate .
Acetic Acid Moiety Introduction : Alkylation or coupling reactions (e.g., using bromoacetic acid derivatives) under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key Conditions :
- Strict anhydrous conditions for sulfonylation to avoid hydrolysis.
- Catalytic bases (e.g., DMAP) to enhance reaction efficiency .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., sulfonyl group at C4, bromophenyl resonance at δ 7.4–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., calculated for CHBrNOS: 432.99 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction yields be improved during the sulfonylation step, and what variables should be prioritized for optimization?
Optimization Table :
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis | |
| Temperature | 0–5°C (slow addition) | Reduces side reactions | |
| Catalyst | DMAP (5 mol%) | Accelerates sulfonylation | |
| Reaction Time | 12–24 hours | Ensures completion |
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological systems?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- DFT Calculations : Analyze electronic properties (e.g., sulfonyl group’s electron-withdrawing effects) to predict regioselectivity in further functionalization .
- MD Simulations : Study stability in biological membranes using GROMACS, focusing on the acetic acid moiety’s solvation .
Q. How does the bromophenyl-sulfonyl substitution influence the compound’s stability under varying pH conditions?
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Dose-Response Replication : Validate IC values in multiple cell lines (e.g., HeLa, MCF-7) using standardized MTT assays .
- Metabolite Profiling : LC-MS/MS to identify degradation products that might interfere with activity measurements .
- Structural Analog Comparison : Compare with derivatives lacking the bromophenyl group to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
